(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-14-9-10-16(24)13-18(14)26-23-17(22(28)27-20-8-3-4-11-25-20)12-15-6-5-7-19(29-2)21(15)30-23/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZNRIAWKRTJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide belongs to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this chromene derivative typically involves the condensation of appropriate aldehydes with 3-carboxamido coumarins or related precursors. Various synthetic routes have been explored, leading to the formation of structurally diverse chromene derivatives that exhibit significant biological activities.
Anticancer Activity
Research indicates that chromene derivatives, including the target compound, exhibit promising anticancer properties. A study demonstrated that related coumarin derivatives showed potent inhibitory effects against various cancer cell lines, including HepG2 and HeLa. For instance, compounds with similar structural motifs displayed IC50 values ranging from 0.39 to 4.85 µM against these cell lines, suggesting a strong potential for development as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Fluorobenzamide derivative | HepG2 | 4.85 | |
| 2,5-Difluorobenzamide derivative | HeLa | 0.39 | |
| (Target Compound) | TBD | TBD | Current Study |
The mechanism of action for these compounds often involves inhibition of key enzymes or pathways associated with cancer cell proliferation. Molecular docking studies suggest that the presence of specific functional groups in the chromene structure enhances binding affinity to targets such as protein kinases involved in cancer progression .
Other Biological Activities
In addition to anticancer effects, chromene derivatives have shown activity against various microbial strains. For example, certain coumarin derivatives were evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli, exhibiting moderate activity with MIC values above 128 µg/mL for most compounds tested . This indicates a potential for broader pharmacological applications.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of chromene derivatives against multiple cancer cell lines, revealing that modifications in the phenyl ring significantly influenced anticancer potency. The study highlighted that substituents such as fluorine enhanced activity due to electronic effects and steric factors .
- Inhibition Studies : Another investigation focused on the inhibition of EGFR and VEGFR-2 kinases by chromene derivatives. The target compound demonstrated comparable inhibitory activity to established drugs like Sorafenib, reinforcing its potential as a lead compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
